Welcome to the BenchChem Online Store!
molecular formula C10H15N3O B8652297 2-Cyano-5-(dimethylamino)-N,N-dimethylpenta-2,4-dienamide CAS No. 139272-26-7

2-Cyano-5-(dimethylamino)-N,N-dimethylpenta-2,4-dienamide

Cat. No. B8652297
M. Wt: 193.25 g/mol
InChI Key: ZXAWDCZKJUDEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05206372

Procedure details

The 1-cyano-1-dimethylaminocarbonyl-4-dimethylamino-1,3-butadiene (14.5 g, 0.075 mol) obtained in (a) above was dissolved in 1,2-dichloroethane (150 ml) and the resulting solution heated to 50° C. The solution was then stirred whilst hydrogen chloride gas was introduced. After a few minutes, a thick mass of crystals formed in the solution which later dispersed to leave a deep red solution. After about 6 hours, no more starting material could be detected. Nitrogen was then introduced to blow the excess hydrogen chloride gas out of the solution and the solution was then extracted with water (4×100 ml). The organic phase was then dried over sodium sulphate and reduced in a vacuum. The residue was then stirred in petroleum ether, filtered off under suction and dried to give 10 g 2-chloropyridine-3-carboxylic acid N,N-dimethylamide as pale yellowish crystals, m.pt. 70°-71° C. Yield: 72% of the theoretical.
Quantity
14.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]([C:10]([N:12]([CH3:14])[CH3:13])=[O:11])=[CH:4][CH:5]=[CH:6][N:7](C)[CH3:8])#N.[ClH:15]>ClCCCl>[CH3:13][N:12]([CH3:14])[C:10]([C:3]1[C:8]([Cl:15])=[N:7][CH:6]=[CH:5][CH:4]=1)=[O:11]

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C(#N)C(=CC=CN(C)C)C(=O)N(C)C
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The residue was then stirred in petroleum ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
WAIT
Type
WAIT
Details
After a few minutes
CUSTOM
Type
CUSTOM
Details
a thick mass of crystals formed in the solution which
ADDITION
Type
ADDITION
Details
later dispersed
CUSTOM
Type
CUSTOM
Details
to leave a deep red solution
ADDITION
Type
ADDITION
Details
Nitrogen was then introduced
EXTRACTION
Type
EXTRACTION
Details
the solution was then extracted with water (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C(=O)C=1C(=NC=CC1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.